molecular formula C11H16N2O3 B060792 tert-Butyl (2-methoxypyridin-3-yl)carbamate CAS No. 161117-83-5

tert-Butyl (2-methoxypyridin-3-yl)carbamate

Cat. No. B060792
M. Wt: 224.26 g/mol
InChI Key: SJYKVVNRRFYDSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (2-methoxypyridin-3-yl)carbamate involves multiple steps, starting from commercially available precursors. A rapid synthesis method has been established, yielding high efficiency and purity. The synthesis typically involves acylation, nucleophilic substitution, and reduction steps, resulting in high overall yields (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl (2-methoxypyridin-3-yl)carbamate and its derivatives reveals important aspects of their chemical behavior. Single crystal X-ray diffraction studies provide insights into the conformation and crystalline structure, which are essential for understanding its reactivity and interactions in chemical reactions (Kant et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating a wide range of reactivity. For example, it behaves as an N-(Boc)-protected nitrone in reactions with organometallics, showing its utility as a building block in organic synthesis. Such properties make it a versatile intermediate for the synthesis of more complex molecules (Guinchard et al., 2005).

Scientific Research Applications

Synthesis of Biologically Active Compounds

"tert-Butyl (2-methoxypyridin-3-yl)carbamate" serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This compound was synthesized from L-Serine through multiple steps, including esterification and protection reactions, showcasing the compound's role in complex organic synthesis processes aiming at cancer research applications (Tang et al., 2014). Similarly, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is another important intermediate in the synthesis of omisertinib (AZD9291), highlighting its relevance in developing treatments for specific health conditions (Zhao et al., 2017).

Crystallography and Molecular Structure

In crystallography studies, derivatives of tert-butyl carbamates, including tert-butyl (2-methoxypyridin-3-yl)carbamate, have been analyzed to understand their molecular structures better. These studies provide insights into the molecular conformations and the types of intermolecular interactions, such as hydrogen bonding and halogen bonding, that stabilize these compounds in their crystal forms. Such research is fundamental for designing compounds with desired physical and chemical properties (Baillargeon et al., 2017).

Utility in Organic Synthesis Reactions

The compound also finds applications in organic synthesis, where it acts as a building block in constructing complex molecules. For example, its utility is demonstrated in the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for the assembly of 3-aminochromones under mild conditions. Such reactions are crucial for synthesizing a wide range of compounds with potential pharmacological activities (Wang et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKVVNRRFYDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453899
Record name tert-Butyl (2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-methoxypyridin-3-yl)carbamate

CAS RN

161117-83-5
Record name tert-Butyl (2-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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